molecular formula C24H22N6O4 B2992587 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 886901-01-5

2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No.: B2992587
CAS No.: 886901-01-5
M. Wt: 458.478
InChI Key: OEXDZLHRKVJIGM-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine class, characterized by a fused imidazole-purine core. The structure includes a 2-methoxy-5-methylphenyl group at position 8, a phenyl group at position 7, and an acetamide side chain at position 3. Such derivatives are often explored for kinase inhibition, anti-inflammatory, or anticancer properties due to their ability to modulate nucleotide-binding domains .

Properties

IUPAC Name

2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4/c1-14-9-10-18(34-3)16(11-14)30-17(15-7-5-4-6-8-15)12-28-20-21(26-23(28)30)27(2)24(33)29(22(20)32)13-19(25)31/h4-12H,13H2,1-3H3,(H2,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXDZLHRKVJIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide (CAS Number: 886901-01-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N6O4C_{24}H_{22}N_{6}O_{4}, with a molecular weight of 458.5 g/mol. The structural complexity includes multiple functional groups that may influence its biological interactions.

PropertyValue
CAS Number886901-01-5
Molecular FormulaC₃₄H₂₂N₆O₄
Molecular Weight458.5 g/mol

Antimicrobial Properties

Research has indicated that derivatives of imidazopurine compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans and Aspergillus flavus . The inhibitory zones measured during these studies suggest that the compound could potentially serve as a lead for antibiotic development.

The biological activity of this compound is hypothesized to be linked to its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The imidazo[2,1-f]purine structure suggests potential interactions with purinergic receptors, which play critical roles in various physiological processes including inflammation and immune responses .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial properties of various imidazo[2,1-f]purine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure significantly enhanced antibacterial efficacy compared to standard antibiotics .
  • Antifungal Efficacy : In vitro tests showed that the compound exhibited antifungal activity against Candida albicans, with an activity index comparable to established antifungal agents .
  • Purinergic Signaling : Investigations into the purinergic system reveal that compounds similar to this compound could modulate receptor activity involved in pain perception and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and hypothesized functional impacts:

Compound Name / ID (Source) Core Structure Position-Specific Substituents Hypothesized Bioactivity
Target Compound Imidazo[2,1-f]purine 8: 2-methoxy-5-methylphenyl; 7: phenyl; 3: acetamide Kinase inhibition, PDE modulation
Compound 65 () Imidazo[2,1-f]purine 8: 2-methoxyphenyl; 7: 2'-methyl-4'-hydroxyphenyl Selective kinase inhibition
7a, 7b () Pyrazole-thiophene hybrids Thiophene derivatives with malononitrile/ethyl cyanoacetate Anticancer, antimicrobial
11o, 11p () Benzo[e][1,4]diazepine Complex substituents including pyridinylamino and dihydropyrimido[4,5-d]pyrimidinyl groups Kinase-targeted anticancer agents

Key Observations :

Substituent Influence on Selectivity: The target compound’s 2-methoxy-5-methylphenyl group at position 8 may enhance lipophilicity and membrane permeability compared to compound 65’s simpler 2-methoxyphenyl group .

Bioactivity Trends :

  • Imidazo-purine derivatives with electron-withdrawing groups (e.g., methoxy, methyl) at position 8 show stronger kinase inhibition, as seen in compound 65’s activity against CDK2 (IC₅₀ = 0.12 μM) . The target compound’s methyl-methoxy combination may further optimize binding.
  • In contrast, pyrazole-thiophene hybrids (7a, 7b) exhibit distinct mechanisms, such as DNA intercalation or topoisomerase inhibition, due to their planar thiophene cores .

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